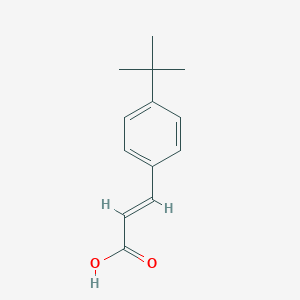

4-(Tert-butyl)cinnamic acid

Description

Contextualization within Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a significant class of compounds that have garnered substantial attention in academic and industrial research. beilstein-journals.orgrsdjournal.org Naturally occurring in sources like cinnamon, fruits, and vegetables, these compounds form a core scaffold in the biosynthesis of many important molecules. beilstein-journals.orgjocpr.com The basic structure of cinnamic acid, featuring a phenyl ring, a reactive alkene double bond, and a modifiable carboxylic acid group, makes it a versatile starting point for chemical synthesis. nih.govbeilstein-journals.org

Researchers have explored numerous modifications to the cinnamic acid structure to develop novel compounds with a wide array of biological activities. rsdjournal.orgnih.gov These activities include antimicrobial, antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. nih.govbeilstein-journals.orgnih.gov The exploration of cinnamic acid derivatives is a major chapter in medicinal chemistry, materials science, and the fragrance and food industries. beilstein-journals.org 4-(tert-butyl)cinnamic acid is a synthetic analog within this broad family, created to investigate how specific structural modifications—in this case, the addition of a para-tert-butyl group—influence the molecule's properties and potential applications.

Significance of the tert-Butyl Moiety in Cinnamic Acid Analogs

The incorporation of a tert-butyl group onto the cinnamic acid scaffold has been shown to be a critical factor in modifying the molecule's biological and physical properties. This bulky, lipophilic (fat-soluble) group can profoundly influence how the molecule interacts with its biological targets.

In medicinal chemistry, the tert-butyl group is often used to enhance a compound's activity. For instance, research into potential antiviral agents for the dengue virus (DENV) has shown that amide derivatives of this compound exhibit high binding affinity in molecular docking simulations with the DENV protease. analis.com.my This enhanced interaction was attributed to the presence of the tert-butyl moiety, which may improve the molecule's fit within the active site of the enzyme. analis.com.my

Furthermore, in the context of antioxidant and hypolipidemic research, the presence of tert-butyl groups on the phenyl ring is considered a highly favorable substitution for antioxidant activity. mdpi.com Studies on related compounds, such as (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, demonstrate that the di-tert-butyl arrangement leads to a potent antioxidant capacity, comparable to the standard antioxidant Trolox. mdpi.comnih.gov These derivatives have also been shown to significantly lower triglyceride and total cholesterol levels in animal models. nih.gov The bulk of the tert-butyl groups can also provide steric hindrance, protecting the reactive parts of the molecule and influencing its stability and reactivity. mdpi.com In studies of ecdysteroid derivatives, a tert-butyl oxime ether group was identified as a promising structural feature for developing agents with trypanocidal (antiparasitic) activity. acs.org

Overview of Research Trajectories for this compound

Research involving this compound has progressed along several distinct trajectories, primarily focusing on its use as a building block in the synthesis of more complex molecules for specific applications in medicinal chemistry and materials science.

One major research avenue is in the field of medicinal chemistry. Scientists have used this compound as a starting material to create novel amide derivatives. A notable study focused on synthesizing a series of these amides to evaluate their potential as inhibitors of the dengue virus NS2B/NS3 protease, a crucial enzyme for viral replication. analis.com.my In-silico studies revealed that these compounds, featuring the tert-butyl substituent, had a high binding affinity for the protease, marking them as promising candidates for further development as antiviral drugs. analis.com.my

Another significant area of investigation is in the development of compounds with antioxidant and hypolipidemic properties. While much of this work involves the closely related 3,5-di-tert-butyl-4-hydroxycinnamic acid, the findings underscore the importance of the tert-butyl group in this therapeutic area. mdpi.comnih.gov These studies provide a strong rationale for exploring derivatives of this compound for similar applications.

In the realm of materials science, this compound has been utilized in the synthesis of advanced functional materials. Specifically, it has been attached to a calix nih.govarene core to create complex, bowl-shaped molecules. researchgate.net These resulting supramolecular compounds were found to exhibit fluorescent and liquid crystalline properties, suggesting potential applications in the development of organic electronics and novel display technologies. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPZKLJQZSLQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(tert-Butyl)cinnamic Acid

The preparation of this compound is predominantly achieved through several key name reactions in organic chemistry. These methods, including the Knoevenagel condensation, Perkin reaction, and Heck reaction, offer reliable pathways to this α,β-unsaturated carboxylic acid.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized method for the synthesis of cinnamic acid and its derivatives. This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

One study demonstrated the synthesis of this compound by reacting 4-(tert-butyl)benzaldehyde with malonic acid in a pyridine-piperidine solvent system, achieving a yield of 77.7%. researchgate.net This method highlights the effectiveness of using a mixture of basic solvents to facilitate the reaction.

In a move towards more environmentally benign procedures, a microwave-assisted Knoevenagel condensation has been developed. semanticscholar.org This approach utilizes water as a solvent and a phase-transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB), in the presence of potassium carbonate (K2CO3). semanticscholar.org The reaction between an aromatic aldehyde and malonic acid under these conditions proceeds rapidly and in high yields. semanticscholar.org Another green chemistry approach involves the use of a deep eutectic solvent composed of choline (B1196258) chloride and urea, which can also provide moderate yields for cinnamic acid amidation. beilstein-journals.org

The Verley-Doebner modification of the Knoevenagel condensation is particularly effective for benzaldehyde (B42025) derivatives with electron-donating groups at the para position. researchgate.net This modification often employs pyridine (B92270) as both a catalyst and a solvent. researchgate.net Research has also explored pyridine-free alternatives, using aliphatic tertiary amines like triethylamine (B128534) in toluene, which can act as both a phase transfer catalyst and a base. rsc.org

| Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) |

| 4-(tert-Butyl)benzaldehyde, Malonic acid | Pyridine, Piperidine | - | - | 77.7 researchgate.net |

| Aromatic aldehyde, Malonic acid | Tetrabutylammonium bromide, K2CO3 | Water | Microwave irradiation | High semanticscholar.org |

| Aromatic aldehyde, Malonic acid | Pyridine | Pyridine | - | - |

| Aromatic aldehyde, Malonic acid | Triethylamine | Toluene | - | - |

Perkin Reaction Modifications

The Perkin reaction is a classic method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. pcbiochemres.comuns.ac.id For the synthesis of this compound, this would involve the reaction of 4-(tert-butyl)benzaldehyde with acetic anhydride and an acetate (B1210297) salt. uns.ac.id

A significant drawback of the traditional Perkin reaction is the potential for side product formation when using aldehydes in a basic environment. pcbiochemres.comuns.ac.id To address this, various modifications have been introduced. The use of microwave irradiation has been shown to reduce reaction times. researchgate.net Furthermore, employing biodegradable deep eutectic solvents, such as a mixture of choline chloride and urea, offers a milder and more environmentally friendly alternative that can lead to high yields. researchgate.net Sonochemical methods, utilizing ultrasound, have also been applied to the Perkin reaction to synthesize cinnamic acid. uns.ac.id

| Reactants | Catalyst/Base | Conditions | Notes |

| 4-(tert-Butyl)benzaldehyde, Acetic anhydride | Acetate salt | Thermal | Classic method uns.ac.id |

| Aromatic aldehyde, Acetic anhydride | - | Microwave irradiation | Reduced reaction time researchgate.net |

| Aromatic aldehyde, Acetic anhydride | - | Deep eutectic solvent | Mild conditions, high yields researchgate.net |

| Benzaldehyde, Acetic anhydride | Sodium acetate | Sonication (70°C, 60 min) | Sonochemical approach uns.ac.id |

Heck Reaction Applications

The Heck reaction provides a powerful tool for carbon-carbon bond formation, specifically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is instrumental in synthesizing cinnamic acid derivatives from aryl halides. matthey.com

In a typical Heck reaction for synthesizing a cinnamic acid ester, an aryl bromide is reacted with an acrylic acid ester using a palladium catalyst. google.com An improved variation of the Heck reaction utilizes a Pd-macrocyclic complex catalyst and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at elevated temperatures to achieve good yields. researchgate.net The resulting cinnamic acid ester can then be hydrolyzed to the corresponding carboxylic acid. google.com

The efficiency of the Heck reaction can be enhanced by using specific catalyst systems. For instance, palladium nanoparticles have been employed as catalysts for the reaction between aryl halides and methyl acrylate. The choice of solvent and base, such as N-methylpyrrolidone (NMP) and triethylamine respectively, also plays a crucial role in obtaining good yields.

| Aryl Halide | Alkene | Catalyst | Base/Additives | Solvent | Product |

| Aryl bromide | Acrylic acid ester | Palladium catalyst | Base | - | Cinnamic acid ester google.com |

| Aryl halide | - | Pd-macrocyclic complex | TBAB | DMF | Cinnamic acid derivative researchgate.net |

| Aryl halide | Methyl acrylate | Palladium nanoparticles | Triethylamine | NMP | Cinnamic acid derivative |

Derivatization Strategies of this compound

The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives. Esterification and amidation are the most common derivatization strategies.

Esterification Reactions

Esterification of this compound can be achieved through various methods. A direct esterification with tert-butyl alcohol has been reported using 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite as a catalyst. researchgate.net Another approach involves a Wittig reaction between an appropriate ylide, such as triphenylphosphanylidene acetate, and 4-(tert-butyl)benzaldehyde to directly form the ester. nih.gov

Heteropolyacids, such as H6P2W18O62·24H2O, have been employed as reusable and environmentally friendly catalysts for the direct esterification of cinnamic acids with phenols. arkat-usa.org This method is effective for both electron-releasing and electron-withdrawing substituted phenols and does not require stoichiometric activation of the carboxylic acid. arkat-usa.org

| Reactants | Catalyst/Reagent | Product | Yield (%) |

| Cinnamic acid, tert-Butyl alcohol | DMAP | tert-Butyl cinnamate (B1238496) | 60 researchgate.net |

| Cinnamic acid, tert-Butyl alcohol | Calcined hydrotalcite | tert-Butyl cinnamate | 55 researchgate.net |

| 4-(tert-Butyl)benzaldehyde, Triphenylphosphanylidene acetate | - | tert-Butyl cinnamate | - |

| Cinnamic acid, Phenols | H6P2W18O62·24H2O | Aryl cinnamates | 84-95 arkat-usa.org |

Amidation Reactions

Amidation of this compound is a key transformation for creating amide derivatives. This is often accomplished by first activating the carboxylic acid group. A common method involves converting the carboxylic acid to an acid chloride, which then readily reacts with an amine. For instance, phosphorus trichloride (B1173362) (PCl3) can be used for the in situ generation of the acid chloride from a tert-butyl ester of cinnamic acid, which then undergoes amidation. beilstein-journals.orgnih.gov

Coupling reagents are frequently used to facilitate the direct amidation of carboxylic acids with amines. N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is a well-established system for this purpose. mdpi.com Similarly, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is another effective coupling agent. nih.gov An optimized protocol for the amidation of cinnamic acid with p-anisidine (B42471) using EDC·HCl has been developed, achieving a high yield of 93.1%. analis.com.my

Other reagents for activating the carboxyl group include triazine-based compounds like 2,4,6-trichloro-1,3,5-triazine (TCT) and combinations like trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh3). beilstein-journals.orgnih.gov

| Amine | Coupling Reagent/Method | Solvent | Product | Yield (%) |

| Various amines | PCl3 (from tert-butyl ester) | - | Cinnamic amides | Good beilstein-journals.orgnih.gov |

| Morpholine (B109124) | DCC, DMAP | THF | (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-morpholinoprop-2-en-1-one | 61-82 mdpi.com |

| p-Anisidine | EDC·HCl | Anhydrous THF | N-(4-methoxyphenyl)cinnamamide | 93.1 analis.com.my |

| Various amines | TCT | Deep eutectic solvent | Cinnamic amides | Moderate beilstein-journals.org |

| Various amines | TCCA/PPh3 | - | Cinnamic amides | Good nih.gov |

| 4-Nitrobenzylamine | Pyridinesulfonyl fluoride | - | 4-(Tert-butyl)-N-(4-nitrobenzyl)benzamide | 89 rsc.org |

| Dibenzylamine | Pyridinesulfonyl fluoride | - | N,N-Dibenzyl-4-(tert-butyl)benzamide | 89 rsc.org |

Hybridization and Molecular Modification Techniques

The molecular framework of this compound serves as a versatile scaffold for the development of hybrid molecules with tailored properties. Through hybridization, the core structure is chemically combined with other pharmacologically active moieties to create new molecular entities. This approach aims to enhance or modify the biological or physicochemical characteristics of the parent compound.

One common modification involves the amidation of the carboxylic acid group. For instance, this compound can be reacted with various amines to form a range of cinnamamide (B152044) derivatives. analis.com.my A general synthetic route involves activating the carboxylic acid with a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) in a suitable solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of the desired amine. analis.com.my This method has been used to synthesize a series of N-substituted acrylamides. analis.com.my

Molecular modifications also extend to creating more complex hybrid structures. For example, derivatives of this compound have been incorporated into larger supramolecular structures, such as calixarenes. researchgate.net In these instances, the cinnamic acid moiety is appended to the calixarene (B151959) core, leading to bowl-shaped molecules with unique liquid crystalline and photophysical properties. researchgate.net

Furthermore, the tert-butyl group on the phenyl ring and the acrylic acid side chain are both amenable to various chemical transformations, allowing for the creation of a diverse library of derivatives. These modifications can include esterification of the carboxylic acid, as well as reactions involving the double bond. beilstein-journals.org The synthesis of tert-butyl esters of cinnamic acid derivatives has been explored, sometimes involving reagents like tert-butoxycarbonyl methylene triphenyl-phosphorane. acs.orggoogle.com

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic strategies for this compound and its derivatives increasingly focus on catalytic and green chemistry principles to enhance efficiency and reduce environmental impact.

A prominent method for the synthesis of cinnamic acids is the Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde (in this case, 4-tert-butylbenzaldehyde) with malonic acid. researchgate.net Green chemistry variations of this reaction have been developed, for example, by using water as a solvent and employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under microwave irradiation, which can lead to excellent yields and high purity of the final product. researchgate.net

The Heck coupling reaction is another powerful catalytic tool for the synthesis of cinnamic acid derivatives. google.com This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon double bond of the cinnamic acid structure. Research has focused on developing stable and recyclable solid-supported palladium(II) complexes as catalysts to improve the sustainability of the process. google.com These catalytic systems aim for high turnover numbers (TON) and facilitate the recovery and reuse of the expensive palladium catalyst. google.com

Other catalytic approaches include the use of various transition metals to catalyze O/N-acylations of the carboxylic acid group. beilstein-journals.orgnih.gov For instance, palladium-catalyzed N-acylation using tertiary amines has been reported for the synthesis of cinnamamides. beilstein-journals.orgnih.gov Copper salts have also been employed to catalyze the formation of N-difluoroethylimides from cinnamic acid. beilstein-journals.orgnih.gov Efforts are also being made to develop metal-free catalytic systems to further align with green chemistry goals. beilstein-journals.orgbeilstein-journals.org

Analytical and Spectroscopic Characterization Techniques

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone for the characterization of this compound derivatives.

¹H NMR: The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. For amide derivatives of this compound, the signals for the tert-butyl protons typically appear as a singlet at approximately 1.28-1.30 ppm. analis.com.my The aromatic protons on the phenyl ring show signals in the range of 7.45-7.74 ppm, often as doublets or multiplets depending on the substitution pattern. analis.com.my The vinyl protons of the cinnamic backbone give rise to two doublets, one around 6.8 ppm and the other around 7.5 ppm, with a large coupling constant (J ≈ 16.0 Hz) characteristic of a trans configuration. analis.com.my The amide proton (NH) usually appears as a singlet further downfield, above 10 ppm. analis.com.my

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. For this compound itself, the carbonyl carbon of the carboxylic acid is observed around 167-172 ppm. rsc.org The carbons of the tert-butyl group appear at approximately 31.6 ppm (methyl carbons) and 35.8 ppm (quaternary carbon). The aromatic and vinylic carbons resonate in the region of 119-156 ppm. In amide derivatives, the specific chemical shifts can vary depending on the nature of the substituent on the nitrogen atom. analis.com.my

Interactive Data Table: Representative NMR Data for a this compound derivative

| Compound | ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d6, 100 MHz) δ (ppm) |

| 3-(4-tert-butylphenyl)-N-(4-methylphenyl) acrylamide | 10.15 (1H, s, NH), 7.57-7.63 (5H, m, H-ar), 7.46 (2H, d, J= 8.0 Hz, H-ar), 7.14 (2H, d, J= 8.0 Hz, H-ar), 6.82 (1H, d, J= 16.0 Hz, CH), 2.27 (3H, s, CH3), 1.28 (9H, s, 3xCH3) | Data not fully available in the provided search results. |

| 3-(4-tert-butylphenyl)-N-(4-methoxyphenyl) acrylamide | 10.09 (1H, s, NH), 7.62-7.65 (2H, d, J= 12.00 Hz, H-ar), 7.52-7.56 (3H, t, J= 8.00, 8.00 Hz, H-ar), 7.45-7.47 (2H, d, J= 8.00 Hz, H-ar), 6.91-6.93 (2H, d, J= 8.00 Hz, H-ar), 6.76-6.80 (1H, d, J= 16.00 Hz, CH), 3.74 (3H, s, CH3), 1.28 (9H, s, 3xCH3) | Data not fully available in the provided search results. |

Data sourced from reference analis.com.my.

Infrared (IR) and Fourier-transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the key functional groups present in this compound and its derivatives. analis.com.my The spectra typically show a strong absorption band for the carbonyl group (C=O) stretching vibration of the carboxylic acid or amide, usually in the range of 1640-1710 cm⁻¹. analis.com.mymdpi.com The O-H stretch of the carboxylic acid appears as a broad band between 2300 and 3400 cm⁻¹. docbrown.info The C=C stretching vibration of the alkene group is observed around 1630 cm⁻¹. docbrown.info For amide derivatives, the N-H stretching vibration is seen in the region of 3200-3400 cm⁻¹. analis.com.my Aromatic C-H stretching vibrations are also present. docbrown.info

Interactive Data Table: Key IR Absorption Peaks for Cinnamic Acid Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H (secondary amide) | 3284 - 3319 |

| C=O (carbonyl) | 1619 - 1680 |

| C=C (alkene) | ~1630 |

| C-O | 1205 - 1225 |

Data compiled from references analis.com.mydocbrown.infodoi.org.

Mass Spectrometry (MS, HRMS, MALDI-Tof)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. acs.org For example, the tert-butyl ester of a related cinnamic acid derivative was analyzed by HRMS to confirm its elemental composition. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for the analysis of larger, more complex molecules derived from this compound. researchgate.net While specific MALDI-TOF data for this compound itself is not detailed in the provided results, a related compound, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), is noted as a matrix for MALDI analysis of polymers and small molecules, indicating the utility of such structures in this technique. creative-proteomics.comacs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and its derivatives, as well as for quantifying their amounts in various mixtures. acs.org For instance, in the synthesis of a new prenylated cinnamic acid derivative, preparative HPLC was used for the final purification step, and analytical HPLC was employed to determine the purity of the isolated compounds. acs.org The method typically involves a reversed-phase column (like a C18 column) and a mobile phase consisting of a mixture of an aqueous solvent (often with a modifier like trifluoroacetic acid) and an organic solvent like methanol (B129727) or acetonitrile. acs.org Detection is commonly performed using a UV detector at a wavelength where the cinnamic acid chromophore absorbs strongly. acs.org

Biological and Pharmacological Activities

Anticancer and Cytotoxic Potential

The quest for novel anticancer agents has led researchers to explore various cinnamic acid derivatives. researchgate.netmdpi.com These compounds are investigated for their ability to inhibit the growth of cancer cells and to modulate pathways involved in tumor development. mdpi.comgenominfo.org

In Vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., A549 Human Lung Cancer Cells)

While direct cytotoxic data for 4-(tert-butyl)cinnamic acid on A549 human lung cancer cells is not extensively documented in the reviewed literature, numerous studies have demonstrated the significant anticancer potential of its derivatives against this cell line. For instance, novel diazepine (B8756704) substituted cinnamic acid derivatives have shown good to excellent cytotoxic activity against A549 cells. nih.gov Similarly, other research efforts have synthesized and evaluated different series of cinnamic acid analogues, reporting their in vitro cytotoxicity on the A549 cell line. researchgate.net

The encapsulation of cinnamic acid and its derivatives into nano-vehicles has also been explored as a strategy to enhance their anticancer effects, with studies showing cytotoxic activity against A549 cells. nih.gov Ferulic acid, which is a related phenolic acid, has also been used to create derivatives that show cytotoxicity against A549 cells. scirp.org The antiproliferative activity of various cinnamic acid derivatives against tumors has been reported, with some demonstrating efficacy against lung cancer cells. genominfo.org These findings collectively suggest that the cinnamic acid scaffold is a promising starting point for developing compounds with activity against lung cancer, although research has concentrated on its modified forms. researchgate.netscirp.orgmdpi.com

Modulation of Tumor Progression Pathways

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a crucial role in the degradation of the extracellular matrix (ECM). genominfo.orgnih.gov The overexpression of certain MMPs, particularly MMP-2 and MMP-9, is strongly associated with the invasion, metastasis, and angiogenesis of tumors, making them key therapeutic targets in cancer research. genominfo.orgnih.govnih.gov

Research has indicated that derivatives of cinnamic acid can act as inhibitors of these critical enzymes. Studies on diazepine-substituted cinnamic acid derivatives that showed cytotoxicity also revealed that these active compounds could inhibit MMP-2 and MMP-9. nih.gov This suggests a mechanism by which these compounds may prevent tumor progression. The potential for cinnamic acid derivatives to act as MMP-9 inhibitors has been a focus of drug design and molecular docking studies. genominfo.orgresearchgate.net By inhibiting MMP-9, these compounds could disrupt the breakdown of the ECM, a critical step in cancer cell invasion and the formation of new blood vessels that supply the tumor. genominfo.org While these findings are promising, they are based on the activity of derivatives, and further research is needed to determine if this compound itself modulates these or other tumor progression pathways.

Antimicrobial Efficacy

The cinnamic acid framework is recognized as an interesting scaffold for the development of new antimicrobial agents. nih.gov Derivatives such as esters, amides, aldehydes, and alcohols have demonstrated significant growth inhibition against a range of bacterial and fungal species. nih.govresearchgate.net

Antibacterial Activity

Cinnamic acid and its derivatives are known to possess antibacterial properties. nih.gov Studies have evaluated the minimum inhibitory concentration (MIC) of various natural cinnamic acids against different bacteria. nih.gov The antibacterial activity of synthetic derivatives has also been a subject of investigation. For example, a study on synthetic cinnamides and cinnamates revealed that butyl cinnamate (B1238496) possesses antibacterial activity. mdpi.com In that study, the antibacterial profile of several compounds was assessed against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. mdpi.com Other research has explored the synergistic effects of cinnamic acid and its derivatives when combined with antibiotics like cloxacillin (B1194729) against Staphylococcus aureus. mdpi.com While general antibacterial activity is a known characteristic of the cinnamic acid class, specific MIC values for this compound are not prominently detailed in the available literature.

Antifungal Activity (e.g., Candida albicans, Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus)

The antifungal potential of cinnamic acid derivatives has been demonstrated against several fungal species, including those that are pathogenic to plants and humans. nih.govnih.gov One of the proposed mechanisms for this activity is the inhibition of CYP53, a fungal-specific enzyme family involved in the metabolism of aromatic compounds like benzoate (B1203000). nih.govresearchgate.net

Research has shown that certain cinnamic acid derivatives exhibit high antifungal activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.govmdpi.comnih.govresearchgate.net A study that tested 42 different derivatives identified several that could inhibit the CYP53A15 enzyme from C. lunatus. nih.govresearchgate.net The presence of an electron-withdrawing group on the phenyl ring was found to enhance the antifungal activity of the compounds. nih.gov

Against the opportunistic human pathogen Candida albicans, ester derivatives of cinnamic acid have been evaluated for their antifungal effects. nih.gov A study of synthetic cinnamides and cinnamates showed that butyl cinnamate was the most potent compound tested against a panel of fungi including C. albicans. mdpi.com

The following table summarizes the antifungal activity of selected cinnamic acid derivatives against three fungal species as reported in a comparative study. nih.gov

| Compound ID | Substituent on Phenyl Ring | % Fungal Growth in C. lunatus | % Fungal Growth in A. niger | % Fungal Growth in P. ostreatus |

| 3 | 2-Nitro | 22 | 85 | 38 |

| 4 | 4-Cyano | 25 | 66 | 43 |

| 5 | 4-Trifluoromethyl | 30 | 28 | 29 |

| 6 | 4-Bromo | 34 | 109 | 0 |

| 7 | 4-Chloro | 42 | 84 | 62 |

| 8 | 4-Fluoro | 58 | 60 | 67 |

| 9 | 4-Methyl | 63 | 50 | 53 |

| Control | No Inhibitor | 90 | 109 | 55 |

Data sourced from a study on cinnamic acid derivatives. nih.gov The percentage of fungal growth was measured in the presence of 0.5 mmol/L of the inhibitor.

Antitubercular Activity

Tuberculosis remains a major global health issue, and the search for new, effective drugs is critical. semanticscholar.org Cinnamic acid derivatives have a long history as potential antitubercular agents and have recently regained attention. semanticscholar.orgresearchgate.net Research has shown that these compounds can be active against Mycobacterium tuberculosis (Mtb). nih.govmdpi.com

Several studies have focused on creating and testing novel cinnamic acid derivatives for anti-TB activity. nih.govresearchgate.netmdpi.com For example, a series of novel styryl oxadiazoles, which are bioisosteres of the carboxylic acid group in cinnamic acid, were synthesized and tested against the H37Ra strain of M. tuberculosis. nih.gov In one study, a derivative featuring a carboxylic acid at the para position of the phenyl ring showed potent anti-TB activity, suggesting that electron-withdrawing groups in this position could be beneficial. nih.gov Hybrid molecules incorporating cinnamic acid have also been designed and evaluated, with some showing promising MIC values against Mtb. researchgate.net While the cinnamic scaffold is considered a valuable starting point, specific data on the antitubercular activity of this compound itself is limited in the reviewed scientific reports. nih.govresearchgate.net

Antiviral Activity (e.g., Dengue Virus)

Cinnamic acid and its derivatives have been identified as promising candidates for the development of antiviral drugs, including those targeting the Dengue virus (DENV). researchgate.net The non-structural protein NS2B/NS3 protease is a key enzyme in the DENV replication cycle, making it a primary target for inhibitors. analis.com.my

In silico studies have explored the potential of cinnamic acid derivatives to inhibit this protease. One such study synthesized a series of derivatives, including 3-(4-tert-butylphenyl)-N-(4-methoxyphenyl) acrylamide, which incorporates the this compound structure. analis.com.my Molecular docking simulations of this compound against the DENV2 NS2B/NS3 protease were performed to predict its binding affinity and interaction. The presence of the tert-butyl group was suggested to potentially enhance binding interactions with amino acid residues of the protease. analis.com.my This highlights the potential of the 4-tert-butylphenyl moiety as a structural component in the design of DENV inhibitors. researchgate.netanalis.com.my

Larvicidal Properties (e.g., Aedes aegypti)

The mosquito Aedes aegypti is a significant vector for various arboviruses, including Dengue, Zika, and Chikungunya. nih.govnih.gov Controlling the mosquito population at the larval stage is a critical strategy to prevent the spread of these diseases. Cinnamic acid and its derivatives have been investigated for their larvicidal potential against Ae. aegypti. nih.govnih.gova-z.lu

Studies have evaluated a range of cinnamic acid derivatives, revealing that structural modifications significantly impact their larvicidal efficacy. For example, esters of cinnamic acid, such as butyl cinnamate and pentyl cinnamate, have demonstrated excellent larvicidal activity. nih.govnih.gov Research on n-substituted ethyl cinnamates showed that derivatives like ethyl p-chlorocinnamate were particularly potent. a-z.lu While a broad range of derivatives have been tested, demonstrating the general potential of the cinnamate scaffold, specific larvicidal activity data for this compound against Aedes aegypti is not extensively detailed in the reviewed literature. The research suggests that lipophilicity and the nature of substituents on the phenyl ring are important factors, but direct evaluation of the 4-tert-butyl derivative is needed for a conclusive assessment. nih.gova-z.lu

Antiparasitic Activity (e.g., Trypanocidal)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. nih.gov Research into new therapeutic agents has identified cinnamic acid derivatives as a promising area of investigation. nih.gov

Studies have shown that cinnamic acid esters can possess antiparasitic activity. nih.govresearchgate.net For instance, semisynthetic ecdysteroids featuring a cinnamic ester moiety demonstrated moderate to potent trypanocidal activity. nih.gov This suggests that the cinnamate structure can act as a pharmacophore in the design of antiparasitic compounds. Further investigations into a series of p-coumaric acid (4-hydroxycinnamic acid) esters revealed that the length and nature of the alkyl ester chain significantly influence activity against T. cruzi. Specifically, derivatives with longer, more lipophilic side-chains, such as pentyl p-coumarate, were found to be the most potent. The introduction of a bulky, lipophilic group like a tert-butyl substituent on the phenyl ring of cinnamic acid could therefore be a relevant strategy for enhancing trypanocidal efficacy, a hypothesis that warrants further specific investigation. scielo.br

Anti-inflammatory Modulations

Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key mediators of inflammation, with COX-1 being constitutively expressed and COX-2 being inducible during an inflammatory response. doi.org Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov

Research into phenolic cinnamic acid derivatives has shown that specific structural features can confer potent and selective COX-2 inhibition. A study that synthesized and evaluated a series of cinnamic acid derivatives found that the presence of bulky, hydrophobic groups on the phenyl ring is a strong contributor to selective COX-2 inhibition. doi.orgnih.gov In particular, derivatives containing di-tert-butyl groups on the phenyl ring were identified as effective and selective inhibitors of COX-2. doi.orgresearchgate.net This indicates that the tert-butyl moiety is a key structural feature for achieving COX-2 selectivity within this class of compounds.

| Compound | Target | Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) |

| Compound 9 (phenolic derivative with di-tert-butyl groups) | COX-2 | 3.0 ± 0.3 µM | >33 |

| Compound 10 (phenolic derivative with di-tert-butyl groups) | COX-2 | 2.4 ± 0.6 µM | >41.7 |

| Compound 23 (phenolic derivative with di-tert-butyl groups) | COX-2 | 1.09 ± 0.09 µM | >91.7 |

| Data sourced from a study on phenolic cinnamic acid derivatives as selective COX-2 inhibitors. doi.org |

Nitric Oxide (NO) Production Inhibition

During inflammation, macrophages can be stimulated to produce high levels of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). semanticscholar.orgjst.go.jp Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases, making the inhibition of its production a valid therapeutic strategy. mdpi.com

Inflammasome Pathway Modulation (e.g., NLRP3)

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. nih.govfrontiersin.orgfrontiersin.org Its activation leads to the release of potent pro-inflammatory cytokines, such as IL-1β and IL-18. frontiersin.org Aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making it an important therapeutic target. nih.govresearchgate.netnih.gov

Recent research has focused on developing inhibitors of the NLRP3 inflammasome. jst.go.jp In a study designing novel anti-inflammatory agents, naproxen-cinnamic acid derivatives were investigated for their molecular mechanism of action. The highly active compound A22 was found to block the activation of the NLRP3 inflammasome in a concentration-dependent manner. jst.go.jp This inhibition prevents the subsequent processing and release of pro-inflammatory cytokines. Molecular docking studies further supported these findings, showing that compound A22 fits well into the active site of the NLRP3 protein. jst.go.jp This suggests that the chemical scaffold, derived from substituted cinnamic acids like this compound, is a promising foundation for the development of novel and specific NLRP3 inflammasome inhibitors. jst.go.jp

Antioxidant and Radical Scavenging Capabilities

In Vitro Radical Scavenging Assays (e.g., DPPH Assay)

The antioxidant potential of cinnamic acid derivatives, including those with tert-butyl substitutions, has been a subject of significant scientific investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to evaluate the ability of these compounds to donate hydrogen atoms and neutralize free radicals. nih.govnih.gov

Derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have demonstrated considerable radical scavenging action. nih.govnih.gov The presence of di-tert-butyl groups on the phenolic ring is thought to be a primary contributor to the enhanced DPPH radical reduction. These bulky groups provide steric protection to the phenolic hydroxyl group, which in turn enhances its capacity for scavenging radicals when compared to some natural antioxidants. The antioxidant activity is primarily attributed to the compound's ability to donate hydrogen atoms to free radicals, thereby neutralizing them.

Studies have shown that derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, particularly those amidated with morpholine (B109124) and 4-methylpiperidine (B120128), exhibit an antioxidant capacity similar to that of Trolox, a well-known antioxidant standard. nih.govnih.gov The interaction of these active compounds with the stable DPPH free radical has been documented at various concentrations. nih.gov The radical scavenging activity of these compounds appears to be concentration-dependent. mdpi.com

| Compound/Derivative | Assay | Key Finding | Reference |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives | DPPH Assay | Showed considerable radical scavenging activity, comparable to Trolox. The di-tert-butyl moiety is a key factor. | nih.govnih.gov |

| Substituted cinnamic acids | DPPH Assay | Activity was monitored at 50 µM and 100 µM, showing concentration-dependent effects. | mdpi.com |

Inhibition of Lipid Peroxidation

The protective effects of this compound derivatives extend to the inhibition of lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.govnih.gov Lipid peroxidation involves the degradation of lipids in cell membranes by reactive oxygen species.

Synthesized derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid have been tested for their ability to inhibit lipid peroxidation in rat hepatic microsomal membranes induced by ferrous ascorbate. nih.govnih.gov Research has indicated that the presence of the 3,5-di-tert-butyl group significantly enhances the protection against lipid peroxidation. mdpi.com All synthesized derivatives in one study showed remarkable activity at a concentration of 100 μΜ, with the inhibitory activity appearing to be concentration-dependent. mdpi.com

The IC50 values, which represent the concentration required to inhibit 50% of the peroxidation, have been determined for some of these active compounds, demonstrating their considerable antioxidant action in this context. nih.gov

| Compound/Derivative | Assay | Key Finding | Reference |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives | Inhibition of rat microsomal membrane lipid peroxidation | Demonstrated considerable antioxidant action, with IC50 values determined. | nih.govnih.gov |

| Substituted cinnamic acid derivatives with 3,5-di-tert-butyl-group | Inhibition of lipid peroxidation | Showed remarkable activity at 100 μΜ, with the presence of the di-tert-butyl-group greatly enhancing protection. | mdpi.com |

Metabolic Regulation and Hypolipidemic Effects

Impact on Triglyceride and Cholesterol Levels

Certain derivatives of this compound have exhibited significant hypolipidemic effects, indicating their potential role in managing dyslipidemia. nih.govnih.gov These effects have been observed in studies investigating their impact on plasma triglyceride and total cholesterol levels.

Specifically, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid amidated with morpholine and 4-methylpiperidine have been shown to significantly decrease both triglycerides and total cholesterol in the plasma of hyperlipidemic rats. nih.govnih.gov This hypolipidemic activity was accompanied by a notable antioxidant capacity. nih.govnih.gov In studies using Triton-induced hyperlipidemia models in rats, the majority of the tested cinnamic acid derivatives demonstrated a parallel decrease in lipid levels alongside their antioxidant and radical scavenging actions. nih.govnih.gov

| Compound/Derivative | Animal Model | Key Finding | Reference |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives with morpholine and 4-methylpiperidine | Hyperlipidemic rats | Significantly decreased plasma triglycerides and total cholesterol. | nih.govnih.gov |

| Various cinnamic acid derivatives | Triton-induced hyperlipidemic rats | Demonstrated a decrease in Triton-induced hyperlipidemia. | nih.govnih.gov |

Glucose Metabolism Modulation and Insulin (B600854) Release

Cinnamic acid and its derivatives have been investigated for their effects on glucose metabolism and insulin secretion, which are crucial in the context of diabetes management. nih.govmdpi.com

Studies have shown that cinnamic acid can improve glucose tolerance in vivo. nih.gov Oral administration of cinnamic acid to diabetic rats led to a dose-dependent improvement in glucose tolerance. nih.gov Furthermore, in vitro studies using isolated islets have demonstrated that cinnamic acid can significantly enhance glucose-stimulated insulin secretion. nih.gov While it may have no effect on insulin secretion at basal glucose levels, it can enhance it in a concentration-dependent manner under high glucose conditions. mdpi.com This suggests a potential mechanism for its anti-diabetic activity is through the stimulation of insulin release from pancreatic β-cells. nih.govmdpi.com

| Compound | Model | Key Finding | Reference |

| Cinnamic acid | Diabetic rats (in vivo) | Improved glucose tolerance in a dose-dependent manner. | nih.gov |

| Cinnamic acid | Isolated mice islets (in vitro) | Significantly enhanced glucose-stimulated insulin secretion. | nih.gov |

| Cinnamic acid | Isolated mice islets (in vitro) | Enhanced glucose-induced insulin secretion in a concentration-dependent manner under high glucose conditions. | mdpi.com |

Neuroprotective and Anticonvulsant Activities

Research has pointed towards the neuroprotective potential of certain cinnamic acid derivatives. nih.govnih.gov One such compound, 4-hydroxy-3,5-di-tret-butyl cinnamic acid, has been shown to exert neuroprotective action on hippocampal cells in a model of irreversible brain ischemia. nih.govnih.gov Administration of this compound demonstrated an improvement in mitochondrial function in the hippocampus of rats under these conditions. nih.govnih.gov

The broader class of cinnamic acids has also been reported to possess anticonvulsant properties, although specific studies focusing on this compound in this context are less detailed. beilstein-journals.org The neuroprotective effects observed are often linked to the antioxidant capabilities of these compounds, which can mitigate the neuronal damage caused by oxidative stress. nih.govnih.gov

| Compound/Derivative | Activity | Model | Key Finding | Reference |

| 4-Hydroxy-3,5-di-tret-butyl cinnamic acid | Neuroprotective | Rats with permanent focal cerebral ischemia | Demonstrated neuroprotective action on hippocampal cells and improved mitochondrial function. | nih.govnih.gov |

| Cinnamic acid | Anticonvulsant | General | Reported to have anticonvulsant activity. | beilstein-journals.org |

Enzyme Inhibition Profiles

The inhibitory potential of this compound has been considered against a range of enzymes implicated in various physiological and pathological processes. The following sections detail the findings, or lack thereof, for specific enzyme targets.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of leukotrienes, which are mediators of inflammation. nih.gov As such, LOX inhibitors are investigated for their anti-inflammatory potential. nih.gov

Studies have shown that various cinnamic acid derivatives can inhibit lipoxygenase. nih.govnih.gov For example, a series of multi-target cinnamic acids demonstrated a range of interesting inhibitory activities against soybean lipoxygenase, with IC50 values between 7.4 µM and 100 µM. nih.govnih.gov Another study synthesized and tested L-serine amides of antioxidant acids, including a phenolic derivative of cinnamic acid, (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, which showed moderate inhibition of soybean lipoxygenase. mdpi.com Despite the investigation of structurally related molecules, specific data quantifying the LOX inhibitory capacity (IC50) of this compound is not available in the reviewed literature.

| Compound | Target Enzyme | IC50 Value | Citation |

| This compound | Lipoxygenase (LOX) | Data not available | N/A |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative | Soybean Lipoxygenase | 13 µM (for ibuprofen (B1674241) derivative 8) | mdpi.com |

| Various Cinnamic Acid Derivatives | Soybean Lipoxygenase | 7.4 - 100 µM | nih.gov, nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that catalyzes melanin (B1238610) production, and its inhibitors are of great interest in the cosmetics industry for skin-lightening and in medicine for treating hyperpigmentation disorders. researchgate.net Cinnamic acid and its derivatives are among the compounds studied for tyrosinase inhibitory activity. researchgate.net

Research has utilized related compounds in the study of this enzyme; for example, 4-tert-butyl-catechol is used as a substrate in tyrosinase activity assays. Studies have also shown that certain cinnamic acid derivatives act as competitive inhibitors of tyrosinase. However, a review of the available scientific literature did not yield specific IC50 values for the inhibitory effect of this compound on tyrosinase.

| Compound | Target Enzyme | IC50 Value | Citation |

| This compound | Tyrosinase | Data not available | N/A |

| 4-hydroxycinnamic acid | Tyrosinase | 5.7 µM | |

| Kojic Acid (Standard) | Tyrosinase | 16.7 µM |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The cinnamic acid scaffold has been used in the design of multifunctional ligands targeting cholinesterases.

Researchers have synthesized hybrids of various molecules with cinnamic acid derivatives to evaluate their potential as AChE inhibitors. For instance, conjugates of naturally occurring phenolic acids, including caffeic acid (a hydroxylated cinnamic acid derivative), with choline (B1196258) have been developed and shown to have AChE inhibitory capacity in the micromolar range. Another study involved derivatives of ((E)-3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid. Despite these efforts on related structures, direct experimental data, such as an IC50 value, for the acetylcholinesterase inhibitory activity of this compound is not provided in the surveyed literature.

| Compound | Target Enzyme | IC50 Value | Citation |

| This compound | Acetylcholinesterase (AChE) | Data not available | N/A |

| Caffeic acid-choline conjugate | Acetylcholinesterase (AChE) | ~Micromolar range | |

| Ethyl nipecotate-((E)-3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid conjugate | Acetylcholinesterase (AChE) | 47 µM |

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars like glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes.

The inhibitory potential of cinnamic acid and its derivatives against α-glucosidase has been a subject of investigation. Studies have explored structure-activity relationships, noting that modifications to the cinnamic acid structure significantly influence its inhibitory activity. For instance, one study investigating a series of indolo[1,2-b]isoquinoline derivatives found that substituents on the molecular skeleton, including electron-donating groups like t-butyl, enhanced inhibitory activity compared to the unsubstituted parent compound. A comprehensive study by Adisakwattana et al. evaluated 11 different cinnamic acid derivatives for their inhibitory action against rat intestinal α-glucosidase, though this compound was not among those tested. While related structures show activity, specific IC50 values for this compound against α-glucosidase are not available in the reviewed studies.

| Compound | Target Enzyme | Target Sub-type | IC50 Value (mM) | Citation |

| This compound | α-Glucosidase | N/A | Data not available | N/A |

| Caffeic acid | α-Glucosidase | Maltase | 0.74 ± 0.01 | |

| Ferulic acid | α-Glucosidase | Maltase | 0.79 ± 0.04 | |

| Isoferulic acid | α-Glucosidase | Maltase | 0.76 ± 0.03 | |

| Ferulic acid | α-Glucosidase | Sucrase | 0.45 ± 0.01 | |

| Isoferulic acid | α-Glucosidase | Sucrase | 0.45 ± 0.01 |

Fungal Enzyme Targets (e.g., CYP53A15)

The enzyme benzoate 4-hydroxylase (CYP53A15) is a cytochrome P450 enzyme found in fungi that is involved in the detoxification of benzoate. As this enzyme is unique to fungi, it represents a promising target for the development of novel antifungal agents.

Research has demonstrated that cinnamic acid and several of its derivatives possess antifungal properties by inhibiting the enzymatic activity of CYP53A15. In one study, 42 different cinnamic acid derivatives were tested, and at least four were found to inhibit CYP53A15. This work identified selected cinnamic acid derivatives as potential antifungal drugs by targeting the CYP53 family of enzymes. However, the specific inhibitory activity of this compound against CYP53A15 has not been explicitly reported in the reviewed scientific literature.

| Compound | Target Enzyme | Target Organisms | Result | Citation |

| This compound | CYP53A15 | N/A | Data not available | N/A |

| Cinnamic acid & 4 derivatives | CYP53A15 | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Demonstrated enzymatic inhibition | ,, |

Mechanism of Action Studies

Cellular and Molecular Targets Identification

The biological activity of 4-(Tert-butyl)cinnamic acid is attributed to its ability to interact with specific cellular and molecular components. These interactions are fundamental to its observed effects and have been the subject of detailed investigation.

A key aspect of the antifungal activity of cinnamic acid derivatives, including those with a tert-butyl substituent, involves their direct interaction with components of the fungal plasma membrane. researchgate.netnih.govresearchgate.net Studies have indicated that these compounds can interact with ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. researchgate.netnih.govresearchgate.net This interaction can disrupt the integrity and fluidity of the membrane, leading to increased permeability and ultimately, fungal cell death. The presence of the butyl substituent has been suggested to potentiate this biological response. researchgate.netnih.govresearchgate.net

Cyclooxygenase (COX) Inhibition: Derivatives of cinnamic acid featuring a 3,5-di-tert-butyl-4-hydroxyl aromatic substitution have demonstrated selective inhibition of the COX-2 enzyme. doi.org The bulky and hydrophobic di-tert-butyl groups are considered to be a crucial factor for this selective inhibition. doi.org Lipophilicity also appears to be an important determinant for COX-2 inhibition. doi.org

Lipoxygenase (LOX) Inhibition: Cinnamic acid derivatives have been evaluated for their ability to inhibit soybean lipoxygenase, with some compounds showing potent inhibitory activity. researchgate.net The antioxidant properties of these compounds are thought to support their LOX inhibitory activities. researchgate.net

Thrombin and Factor Xa Inhibition: Although not specific to the tert-butyl derivative, sulfated dehydropolymers of 4-hydroxycinnamic acids have been identified as potent inhibitors of thrombin and factor Xa, key enzymes in the coagulation cascade. nih.gov

Tyrosinase Inhibition: While various cinnamic acid derivatives are known tyrosinase inhibitors, the specific role of the tert-butyl group in this context requires further elucidation. mdpi.combeilstein-journals.org Generally, the C-4 substitution on the aromatic ring of related compounds like benzaldehyde (B42025) can influence the type and effectiveness of tyrosinase inhibition. mdpi.com

Other Enzymatic Inhibition: The broader family of cinnamic acid derivatives has been associated with the inhibition of other enzymes such as α-glucosidase and histone deacetylase. beilstein-journals.org

Table 1: Enzymatic Inhibition by Cinnamic Acid Derivatives

| Enzyme Target | Type of Cinnamic Acid Derivative | Key Findings |

| Cyclooxygenase-2 (COX-2) | 3,5-di-tert-butyl-4-hydroxyl substituted amides | Selective inhibition, influenced by bulky hydrophobic groups and lipophilicity. doi.org |

| Lipoxygenase (LOX) | Phenyl-substituted acids | Potent inhibition, supported by antioxidant activity. researchgate.net |

| Thrombin & Factor Xa | Sulfated dehydropolymers of 4-hydroxycinnamic acids | Potent dual inhibition. nih.gov |

| Tyrosinase | General cinnamic acid derivatives | Inhibition potential, with substitutions on the aromatic ring influencing activity. mdpi.com |

Recent studies have highlighted the ability of cinnamic acid derivatives to modulate critical signaling pathways involved in inflammation.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its activation is a necessary step for the expression of the NLRP3 inflammasome in hepatocytes. nih.govfrontiersin.org Cinnamic acid and its analogues can suppress oxidative stress by modulating NF-κB levels. mdpi.com Some long non-coding RNAs (lncRNAs) that regulate the NLRP3 inflammasome are themselves driven by NF-κB. thno.orgfrontiersin.org For instance, the lncRNA XIST has been shown to be activated by NF-κB and in turn, negatively regulates the NLRP3 inflammasome to prevent excessive inflammation. frontiersin.org

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory cytokines. researchgate.net Aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. thno.orgresearchgate.net Certain cinnamic acid derivatives have been investigated as inhibitors of the NLRP3 inflammasome. researchgate.net These compounds have been shown to block the activation of the NF-κB signaling pathway and the subsequent activation of the NLRP3 inflammasome. researchgate.net Mechanistically, some lncRNAs can inhibit the NLRP3 inflammasome pathway by preventing the binding of the NF-κB complex to the promoter regions of inflammasome components. thno.org

Inhibition of Key Enzymatic Pathways

Intramolecular Charge Transfer Phenomena

Studies on derivatives of this compound, particularly those incorporated into larger molecular structures like calix researchgate.netarenes, have revealed the presence of intramolecular charge transfer (ICT) interactions. rsc.orgresearchgate.net These phenomena are supported by Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) studies. rsc.orgresearchgate.net The cinnamate (B1238496) unit is generally characterized by a π-π* transition that has weak charge-transfer character in the ground state but a significantly stronger charge separation in the excited state. pku.edu.cn This ICT character is evidenced by the solvatochromic effect, where the fluorescence emission spectrum shifts depending on the polarity of the solvent. science.gov

Oxidative Stress Response Mechanisms

Cinnamic acid and its derivatives, including those with tert-butyl substitutions, are recognized for their antioxidant properties. mdpi.comnih.govresearchgate.net Their ability to counteract oxidative stress is a key component of their mechanism of action.

These compounds act as potent scavengers of free radicals, including hydroxyl (OH) and ABTS+• radicals, and show a remarkable ability to inhibit lipid peroxidation. researchgate.net The presence of 3,5-di-tert-butyl groups, in particular, has been shown to significantly enhance the protective effect against lipid peroxidation. nih.gov The antioxidant activity of cinnamic acid derivatives is often linked to the presence of phenolic hydroxyl groups and the vinyl fragment in their structure. frontiersin.org This antioxidant capacity can contribute to their protective effects in various pathological conditions associated with oxidative stress, such as inflammatory diseases. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations

Influence of the tert-Butyl Group on Biological Efficacy

The tert-butyl group, a prominent feature of 4-(tert-butyl)cinnamic acid, significantly influences the biological efficacy of this class of compounds. Its bulky and hydrophobic nature plays a critical role in modulating interactions with biological targets.

Research has shown that the presence of bulky hydrophobic groups, such as the tert-butyl group, on the phenyl ring is a strong contributor to selective COX-2 inhibition. doi.org This is attributed to the great lipophilicity conferred by these groups. For instance, in a series of cinnamic acid derivatives, those with a 3,5-di-tert-butyl-4-hydroxyl substitution pattern on the aromatic ring demonstrated notable COX-2 inhibitory activity. doi.orgnih.gov The steric bulk of the tert-butyl groups is thought to provide protection to adjacent functional groups, such as a phenolic hydroxyl group, enhancing their radical-scavenging capacity.

In the context of antiviral research, cinnamic acid derivatives with tert-butyl substituents have shown promising binding affinity to the DENV-2 NS2B/NS3 serine protease. analis.com.my Molecular docking studies suggest that the tert-butyl moiety can interact favorably with amino acid residues within the protease's active site, thereby enhancing the binding interaction between the ligand and the protein. analis.com.my Specifically, a derivative, 3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)acrylamide, exhibited a low free energy of binding, indicating strong interaction, which was attributed in part to the presence of the tert-butyl group. analis.com.my

However, the influence of bulky alkyl groups is not universally positive across all biological targets. In some cases, the introduction of large substituents like the tert-butyl group can lead to a decrease in activity due to steric hindrance. nih.gov For example, in a study on the antifungal activity of benzoic acid derivatives, a compound with two tert-butyl groups was found to be less potent than similar compounds with smaller substituents, a phenomenon ascribed to steric hindrance. nih.gov Similarly, while bulky groups can protect a molecule from enzymatic attack, this can either increase or decrease its biological activity depending on the specific target and the nature of the interaction. mdpi.com

The table below summarizes the effect of the tert-butyl group on the biological activity of select cinnamic acid derivatives.

| Compound Name | Substitution | Biological Activity | Reference |

|---|---|---|---|

| 3,5-di-tert-butyl-4-hydroxycinnamic acid amide derivatives | 3,5-di-tert-butyl-4-hydroxyl | Selective COX-2 inhibition | doi.orgnih.gov |

| 3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)acrylamide | 4-tert-butyl | DENV-2 NS2B/NS3 protease binding | analis.com.my |

| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | 3,5-di-tert-butyl | Decreased antifungal activity | nih.gov |

Role of the Acrylic Acid Moiety in Activity

The α,β-unsaturated double bond within the acrylic acid moiety is a key structural feature. nih.gov Its presence or absence can significantly influence the pharmacological profile of cinnamic acid derivatives. For instance, studies on COX inhibition have revealed that the double bond's impact is dependent on the substitution pattern of the aromatic ring. doi.org In some cases, its presence enhances activity, while in others, its absence is beneficial. doi.org For example, the combination of a 3,5-di-tert-butyl-4-hydroxyl aromatic substitution pattern with the α,β-double bond was found to be advantageous for both COX-1 and COX-2 inhibition in certain amide derivatives. doi.orgnih.gov

Modification of the carboxylic acid group within the acrylic acid moiety has also been shown to be a viable strategy for modulating biological activity. Replacing the carboxylic acid with an amide group, for instance, has been found to be generally more effective for COX-2 inhibition. doi.org This suggests that the electronic and hydrogen-bonding properties of this part of the molecule are critical for its interaction with the enzyme's active site.

Furthermore, the acrylic acid group is a key element in the broader class of cinnamic acids, which are known for a wide range of pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory activities. nih.govpcbiochemres.com The ability to modify this functional group, along with the aromatic ring, provides a versatile platform for the synthesis of bioactive agents with enhanced efficacy. nih.gov

The following table highlights the influence of the acrylic acid moiety on the biological activity of cinnamic acid derivatives.

| Moiety Feature | Influence on Biological Activity | Example Context | Reference |

|---|---|---|---|

| α,β-Double Bond | Can enhance or decrease activity depending on other substituents | COX inhibition | doi.orgnih.gov |

| Carboxylic Acid Group | Can be modified (e.g., to an amide) to improve activity | COX-2 inhibition | doi.org |

| Acrylic Acid Scaffold | Essential for a broad range of pharmacological activities | General bioactivity of cinnamic acids | nih.govpcbiochemres.com |

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

Substitutions on the aromatic ring of cinnamic acid derivatives have a profound impact on their pharmacological profiles. The nature, position, and number of these substituents can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.govplos.org

In the context of anti-inflammatory activity, particularly COX inhibition, the substitution pattern on the aromatic ring is of great importance. doi.org For example, the presence of phenolic hydroxyl groups is considered essential for both COX-1 and COX-2 inhibition. doi.org Furthermore, a 3,5-di-tert-butyl-4-hydroxyl substitution pattern has been identified as being particularly suitable for selective COX-2 inhibition. doi.orgnih.gov In contrast, derivatives with methoxyl groups or hydrophilic hydroxyl groups have shown lower COX-2 inhibitory activity. doi.org The presence of at least one phenolic group also appears to be crucial for COX-1 inhibition. doi.org

The position of substituents also plays a critical role. For instance, in the context of antifungal activity, the type and position of the substituent on the phenyl ring are important factors. semanticscholar.org Electron-withdrawing groups, particularly at the para position, have been shown to enhance antifungal and anti-tubercular activities. nih.govsemanticscholar.org Conversely, electron-donating groups on the phenyl ring did not show significant anti-TB activity. semanticscholar.org

The introduction of bulky alkyl substituents on the aromatic ring can sometimes lead to a decrease in antifungal effect, likely due to steric hindrance. nih.gov However, in other contexts, such as antileishmanial activity, a bulky alkyl group in the para position of the aromatic ring can potentiate the action. mdpi.com

The table below illustrates the impact of different aromatic ring substitutions on the biological activity of cinnamic acid derivatives.

| Substitution Pattern | Biological Activity | Reference |

|---|---|---|

| 3,5-di-tert-butyl-4-hydroxyl | Selective COX-2 inhibition | doi.orgnih.gov |

| Phenolic hydroxyl groups | Essential for COX-1 and COX-2 inhibition | doi.org |

| Electron-withdrawing group at para position | Enhanced antifungal and anti-tubercular activity | nih.govsemanticscholar.org |

| Electron-donating groups | Inactive against M. tuberculosis | semanticscholar.org |

| Bulky alkyl group at para position | Potentiated antileishmanial activity | mdpi.com |

Relationship between Lipophilicity and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that significantly influences the biological activity of cinnamic acid derivatives. It governs the compound's ability to cross biological membranes and interact with hydrophobic pockets of target proteins.

Research has demonstrated a strong correlation between lipophilicity and certain biological activities. For instance, in the context of COX-2 inhibition, lipophilicity has been shown to be particularly important. doi.org Compounds with bulky, hydrophobic di-tert-butyl groups on the phenyl ring, which confer great lipophilicity, exhibit strong selective COX-2 inhibition. doi.org In contrast, derivatives with less hydrophobic methoxyl groups or hydrophilic hydroxyl groups, and consequently lower log P values, show reduced COX-2 inhibitory activity. doi.org

However, the relationship between lipophilicity and biological activity is not always linear. While increased lipophilicity can enhance membrane penetration, excessive lipophilicity can sometimes lead to decreased activity. mdpi.com This could be due to poor solubility in aqueous biological fluids or non-specific binding to other cellular components. For example, in one study, increasing the lipophilicity of certain cinnamamide (B152044) derivatives led to a decrease in their antibacterial activity. mdpi.com

The following table provides examples of the relationship between lipophilicity and the biological activity of cinnamic acid derivatives.

| Compound Characteristic | Lipophilicity (log P) | Biological Activity | Reference |

|---|---|---|---|

| Di-tert-butyl groups on phenyl ring | High | Strong selective COX-2 inhibition | doi.org |

| Methoxyl or hydroxyl groups on phenyl ring | Low | Lower COX-2 inhibition | doi.org |

| Increased alkyl chain length | Increased | Decreased antibacterial activity | mdpi.com |

| Presence of a hydroxyl group | Decreased | Enhanced pharmacological activity | researchgate.net |

Conformation and Stereochemistry Effects on Biological Interaction

The three-dimensional arrangement of atoms in a molecule, defined by its conformation and stereochemistry, is a critical determinant of its biological activity. For cinnamic acid derivatives, these spatial features dictate how the molecule fits into and interacts with the active sites of biological targets.

The conformation of the molecule, which refers to the various spatial arrangements of atoms that can be interconverted by rotation around single bonds, is also crucial. windows.net For example, in a study of thrombin inhibitors, the conformation of an aromatic ring within a molecule was found to be significantly different upon binding to the target protein, highlighting the importance of conformational flexibility and the specific bound conformation for activity. nih.gov The introduction of certain atoms, like fluorine, can influence conformational preferences, which in turn can enhance potency. nih.gov

Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit vastly different biological activities. windows.net This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and can differentiate between stereoisomers. Although specific studies on the stereoselective activity of this compound are not detailed in the provided search results, the general principles of stereochemistry in drug action are well-established and highly relevant. womengovtcollegevisakha.ac.in The specific configuration at chiral centers can dramatically affect the potency and efficacy of a drug.

The table below summarizes the key aspects of conformation and stereochemistry that influence the biological interactions of cinnamic acid derivatives.

| Stereochemical Feature | Description | Impact on Biological Interaction | Reference |

|---|---|---|---|

| cis/trans Isomerism | Geometric isomerism around the C=C double bond. | The trans isomer is more common and its geometry affects binding to targets. | nih.gov |

| Conformation | Spatial arrangement of atoms due to rotation around single bonds. | Influences the fit of the molecule into the active site of a biological target. | windows.netnih.gov |

| Stereoisomerism | Molecules with the same connectivity but different 3D arrangement of atoms. | Can lead to significant differences in biological activity due to chiral recognition by biological targets. | windows.netwomengovtcollegevisakha.ac.in |

| E-configuration | A specific trans configuration of the double bond. | Confirmed for many active cinnamic acid derivatives. | mdpi.com |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to forecast the binding affinity and interaction of small molecules like 4-(tert-butyl)cinnamic acid with biological targets such as proteins and enzymes.

Research has shown that derivatives of this compound exhibit significant binding affinities for various biological targets. For instance, a study involving cinnamic acid derivatives with tert-butyl substituents revealed a high binding affinity and favorable interaction with the DENV-2 NS2B/NS3 serine protease, a key enzyme in the dengue virus life cycle. researchgate.netanalis.com.my The presence of the tert-butyl group was suggested to enhance the binding interaction between the ligand and the protein by interacting with amino acid residues of the protease. researchgate.netanalis.com.my Specifically, compounds with tert-butyl substituents demonstrated the highest binding affinity among the tested derivatives. researchgate.netanalis.com.my

In another study, molecular docking simulations were used to investigate the antifungal activity of cinnamic acid derivatives. While not specifically focused on the 4-tert-butyl variant, the research highlighted the importance of substituents on the phenyl ring for biological activity. researchgate.net The insights gained from such studies can guide the design of more potent inhibitors. For example, the presence of bulky hydrophobic di-tert-butyl groups in the phenyl ring has been shown to strongly contribute to selective COX-2 inhibition. doi.org

Furthermore, molecular docking has been utilized to predict the anti-cancer activity of related compounds. For example, a thiazole (B1198619) derivative containing a tert-butyl group was docked against PFKFB3 kinase, revealing noticeable hydrophilic and hydrophobic interactions at the active site. researchgate.net These computational predictions are instrumental in identifying potential therapeutic targets and understanding the molecular basis of a compound's biological activity.

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative/Related Compound | Target Protein/Enzyme | Key Findings |

| Cinnamic acid derivatives with tert-butyl substituents | DENV-2 NS2B/NS3 serine protease | High binding affinity and good interaction. researchgate.netanalis.com.my |

| Thiazole derivative with tert-butyl group | PFKFB3 kinase | Noticeable hydrophilic and hydrophobic interactions at the active site. researchgate.net |

| Phenolic cinnamic amides with di-tert-butyl groups | COX-2 | Bulky hydrophobic groups contribute to selective inhibition. doi.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are employed to determine various properties of this compound and its derivatives, offering a deeper understanding of their molecular structure and reactivity.

DFT calculations have been used to establish a correlation between theoretical and experimental results for compounds containing a 4-(tert-butyl) group. researchgate.net These calculations can predict optimized geometries and vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy. science.gov For instance, a study on 3-tert-butyl-4-methoxyphenol utilized DFT to analyze its electronic and structural aspects. science.gov